molecular formula C8H6F4N2S B12439915 1-(2-Fluoro-5-(trifluoromethyl)phenyl)thiourea

1-(2-Fluoro-5-(trifluoromethyl)phenyl)thiourea

Cat. No.: B12439915
M. Wt: 238.21 g/mol
InChI Key: CGRNTSKHFJMVLK-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-(trifluoromethyl)phenyl)thiourea is a chemical compound known for its unique structural properties and diverse applications in various fields of science and industry. The compound features a phenyl ring substituted with fluoro and trifluoromethyl groups, along with a thiourea moiety, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)thiourea typically involves the reaction of 2-fluoro-5-(trifluoromethyl)phenyl isothiocyanate with an appropriate amine. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-5-(trifluoromethyl)phenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfonyl derivatives, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)thiourea involves its ability to interact with specific molecular targets through hydrogen bonding and other non-covalent interactions. The compound can stabilize transition states and activate substrates, making it a valuable catalyst in various chemical reactions .

Comparison with Similar Compounds

Uniqueness: 1-(2-Fluoro-5-(trifluoromethyl)phenyl)thiourea is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a compound of significant interest in various fields of research .

Properties

Molecular Formula

C8H6F4N2S

Molecular Weight

238.21 g/mol

IUPAC Name

[2-fluoro-5-(trifluoromethyl)phenyl]thiourea

InChI

InChI=1S/C8H6F4N2S/c9-5-2-1-4(8(10,11)12)3-6(5)14-7(13)15/h1-3H,(H3,13,14,15)

InChI Key

CGRNTSKHFJMVLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=S)N)F

Origin of Product

United States

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